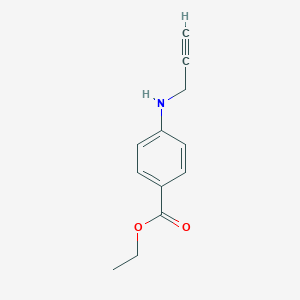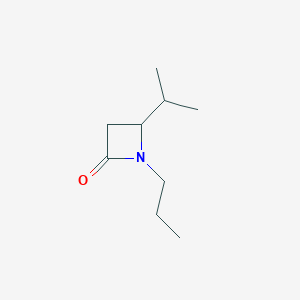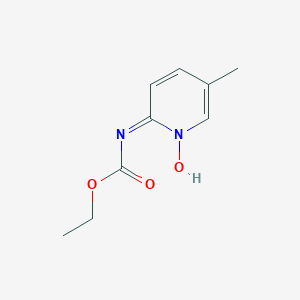
Ethyl 4-(prop-2-ynylamino)benzoate
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar aromatic esters typically involves condensation reactions, where an amino component reacts with an acid or ester precursor. For example, Al-Said and Al-Sghair (2013) developed a simple route for synthesizing a related compound through the condensation of 2-(2-nitrobenzamido)propanoic acid with ethyl anthranillate, followed by H2/Pd/C reduction, yielding an amino ester upon heating in DMF in the presence of FeCl3 (Al-Said & Al-Sghair, 2013). Such methodologies can be adapted for synthesizing ethyl 4-(prop-2-ynylamino)benzoate, suggesting a potential route involving the condensation of appropriately substituted benzoyl and alkyne precursors.
Molecular Structure Analysis
The molecular structure of aromatic esters, including ethyl 4-(prop-2-ynylamino)benzoate, can be determined through techniques like single-crystal X-ray crystallography. Manolov, Morgenstern, and Hegetschweiler (2012) used this method to determine the structure of a similar compound, highlighting the importance of intramolecular and intermolecular hydrogen bonding in defining molecular conformation (Manolov, Morgenstern, & Hegetschweiler, 2012).
Aplicaciones Científicas De Investigación
1. Anti-Gastric Cancer Activity
- Application Summary : Ethyl 4-(prop-2-ynylamino)benzoate has been used in the synthesis of a new heterocyclic compound that has shown promising anti-cancer activity against human gastric cancer cell lines SGC-790, MKN-4, and MKN45 .
- Methods of Application : The compound was synthesized using 4-(methylamino)-3-nitrobenzoic acid as a starting material. It was then characterized by IR, 1H NMR, and single crystal X-ray crystallography .
- Results : The in vitro anti-cancer activity of the newly synthesized complex was evaluated against three human gastric cancer cell lines. The results showed promising anti-cancer activity .
2. Synthesis of Benzocaine
- Application Summary : Ethyl 4-(prop-2-ynylamino)benzoate is used in the synthesis of Benzocaine, an anesthetic widely used in the pharmaceutical industry .
- Methods of Application : The synthesis of Benzocaine can be achieved through a two-step process involving the reduction and esterification of p-nitrobenzoic acid in one step continuous flow systems .
- Results : The model applied in a continuous flow system generated extremely positive values compared to the present literature, which include results with high conversion (> 99%) and selectivity (> 99%), in residence times that reach up to a minimum of 12 seconds .
3. Ester Chemistry
- Application Summary : Ethyl 4-(prop-2-ynylamino)benzoate, being an ester, can be involved in a variety of reactions in organic chemistry. Esters are frequently the source of flavors and aromas in many fruits and flowers. They also make up the bulk of animal fats and vegetable oils—glycerides (fatty acid esters of glycerol). Esters are also present in a number of important biological molecules and have several commercial and synthetic applications .
- Methods of Application : Esters can be synthesized from carboxylic acids and alcohols in the presence of an acid catalyst. They can also be synthesized from acid chlorides and alcohols, or from acid anhydrides and alcohols .
- Results : Esters can be converted to 1° alcohols using LiAlH4, while sodium borohydride (NaBH4) is not a strong enough reducing agent to perform this reaction. The reduction of ethyl benzoate to benzyl alcohol and ethanol is shown as an example .
4. Organic Semiconductors
- Application Summary : Ethyl 4-(prop-2-ynylamino)benzoate could potentially be used in the synthesis of novel polymers of benzodithiophene, which are used as semiconductors in organic electronic (OE) devices .
- Methods of Application : The exact methods of application are not specified in the source, but typically involve the synthesis of the polymer followed by its incorporation into an electronic device .
- Results : The results or outcomes of this application are not specified in the source .
5. Synthesis of Other Compounds
- Application Summary : Ethyl 4-(prop-2-ynylamino)benzoate could potentially be used in the synthesis of other complex organic compounds, as suggested by its use in the synthesis of compounds with CAS No. 1421456-52-1 and CAS No. (Ethyl 4-({5-[3-chloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate).
- Methods of Application : The exact methods of application are not specified in the sources, but typically involve a series of organic reactions.
- Results : The results or outcomes of these applications are not specified in the sources.
Safety And Hazards
Propiedades
IUPAC Name |
ethyl 4-(prop-2-ynylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-9-13-11-7-5-10(6-8-11)12(14)15-4-2/h1,5-8,13H,4,9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEHTGGSAVSLRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(prop-2-ynylamino)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Sodium;10-(2,3-dimethylpentanoylamino)-4-oxopyrimido[1,2-c]quinazoline-3-carboxylate](/img/structure/B25214.png)







![Bis[2-(4-methoxyphenoxy)ethyl] Ether](/img/structure/B25237.png)



![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[(4-chloro-3-cyanophenyl)carbamoylamino]-3-hydroxyphenyl]hexanamide](/img/structure/B25249.png)